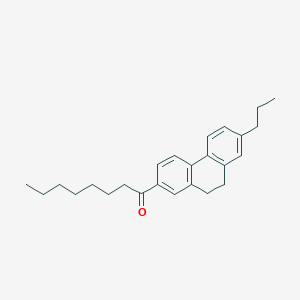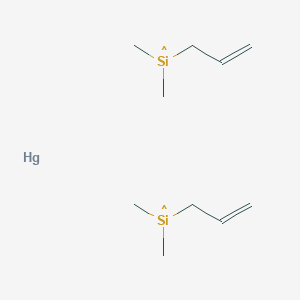
Dimethyl(prop-2-en-1-yl)silyl--mercury (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(prop-2-en-1-yl)silyl–mercury (2/1) is a chemical compound that features a unique combination of silicon and mercury atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(prop-2-en-1-yl)silyl–mercury (2/1) typically involves the reaction of dimethyl(prop-2-en-1-yl)silane with a mercury-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually conducted at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of Dimethyl(prop-2-en-1-yl)silyl–mercury (2/1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(prop-2-en-1-yl)silyl–mercury (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler mercury and silicon-containing species.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon oxides and mercury oxides, while reduction may produce elemental mercury and silicon-containing compounds .
Scientific Research Applications
Dimethyl(prop-2-en-1-yl)silyl–mercury (2/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism by which Dimethyl(prop-2-en-1-yl)silyl–mercury (2/1) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Dimethyl(prop-2-enyl)silane: Similar in structure but lacks the mercury component.
Dimethyl(phenyl)silane: Contains a phenyl group instead of the prop-2-en-1-yl group.
Dimethyl(prop-2-yn-1-yl)malonate: Contains a malonate group instead of the mercury component.
Uniqueness
Dimethyl(prop-2-en-1-yl)silyl–mercury (2/1) is unique due to the presence of both silicon and mercury atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds cannot fulfill .
Properties
CAS No. |
61576-81-6 |
|---|---|
Molecular Formula |
C10H22HgSi2 |
Molecular Weight |
399.04 g/mol |
InChI |
InChI=1S/2C5H11Si.Hg/c2*1-4-5-6(2)3;/h2*4H,1,5H2,2-3H3; |
InChI Key |
ZOHXUJWYDDVOLY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)CC=C.C[Si](C)CC=C.[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


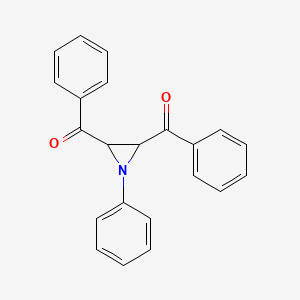
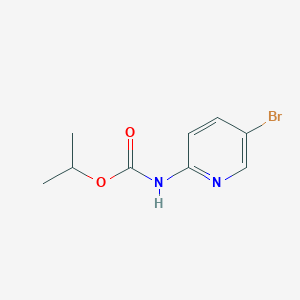
![4-[(2,3-Dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B14579345.png)
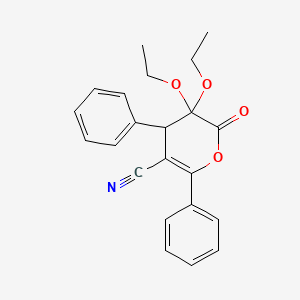
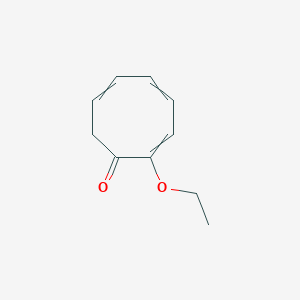
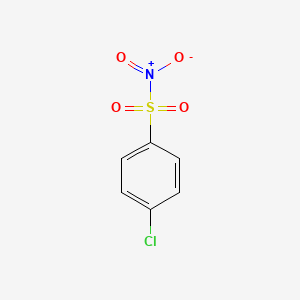
![6-Methyl-3,4-dihydro-2H-pyrimido[2,1-a]phthalazin-7(6H)-one](/img/structure/B14579356.png)
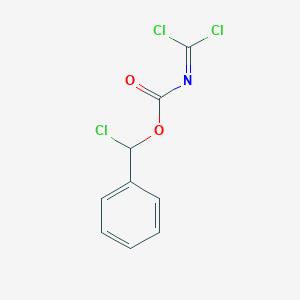

![Phenyl-(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B14579378.png)
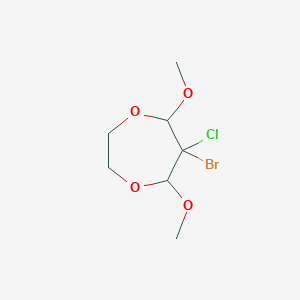
![[2-(3-Fluoroanilino)pyridin-3-yl]acetic acid](/img/structure/B14579390.png)
![Benzonitrile, 4-[4-(hydroxyimino)-1,2-dioxido-5-phenyl-4H-pyrazol-3-yl]-](/img/structure/B14579396.png)
